6-Phenyl-2-[4-(propan-2-yl)benzyl]imidazo[2,1-b][1,3]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-PHENYL-2-{[4-(PROPAN-2-YL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound features a unique structure that combines an imidazole ring with a thiazole ring, both of which are known for their significant biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-PHENYL-2-{[4-(PROPAN-2-YL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE typically involves the cyclization of appropriate precursors. One common method is the condensation of a thioamide with a haloketone, followed by cyclization to form the thiazole ring. The imidazole ring can be introduced through a Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions, such as temperature and pH, are carefully controlled to ensure efficient production. The use of continuous flow reactors and automated synthesis can further enhance the scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
6-PHENYL-2-{[4-(PROPAN-2-YL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thioethers .
Wissenschaftliche Forschungsanwendungen
6-PHENYL-2-{[4-(PROPAN-2-YL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-PHENYL-2-{[4-(PROPAN-2-YL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-ylacetic acid: Known for its cytotoxic activity against tumor cells.
1-Phenyl-2-propanone: Used in the synthesis of various pharmaceuticals.
Uniqueness
6-PHENYL-2-{[4-(PROPAN-2-YL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE is unique due to its specific combination of an imidazole and thiazole ring, along with phenyl and isopropyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C21H20N2S |
---|---|
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
6-phenyl-2-[(4-propan-2-ylphenyl)methyl]imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C21H20N2S/c1-15(2)17-10-8-16(9-11-17)12-19-13-23-14-20(22-21(23)24-19)18-6-4-3-5-7-18/h3-11,13-15H,12H2,1-2H3 |
InChI-Schlüssel |
KVMUIXVKJPEQHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)CC2=CN3C=C(N=C3S2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.